Methyl 5-cyano-6-hydroxy-2-methyl-4-(3-pyridyl)-1,4-dihydro-3-pyridinecarboxylate
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Overview
Description
Methyl 5-cyano-6-hydroxy-2-methyl-4-(3-pyridyl)-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-6-hydroxy-2-methyl-4-(3-pyridyl)-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of cyanoacetic acid derivatives and pyridine aldehydes in the presence of a base catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-6-hydroxy-2-methyl-4-(3-pyridyl)-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-cyano-6-hydroxy-2-methyl-4-(3-pyridyl)-1,4-dihydro-3-pyridinecarboxylate exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-6-hydroxy-2-methyl-4-(2-pyridyl)-1,4-dihydro-3-pyridinecarboxylate
- Methyl 5-cyano-6-hydroxy-2-methyl-4-(4-pyridyl)-1,4-dihydro-3-pyridinecarboxylate
Uniqueness
Methyl 5-cyano-6-hydroxy-2-methyl-4-(3-pyridyl)-1,4-dihydro-3-pyridinecarboxylate is unique due to the specific position of the pyridyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 5-cyano-6-hydroxy-2-methyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(14(19)20-2)12(9-4-3-5-16-7-9)10(6-15)13(18)17-8/h3-5,7,12,17-18H,1-2H3 |
InChI Key |
KBZNAPSBUAXMON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)O)C#N)C2=CN=CC=C2)C(=O)OC |
Origin of Product |
United States |
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